![molecular formula C17H15N3O3 B2905755 7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226291-58-2](/img/structure/B2905755.png)
7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group and a methoxyphenyl group, contributes to its distinctive chemical properties and biological activities.
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been reported as inhibitors of cyclin-dependent kinases (cdks) involved in cell proliferation .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with the inhibition of cdks, which play a crucial role in cell cycle regulation .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit potential anticancer activity .
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups at position 7 on the fused ring .
生化分析
Biochemical Properties
The exact biochemical properties of 7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid are not fully known. Related pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that this compound may interact with similar enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Related compounds have been found to inhibit CDK2, suggesting that this compound may exert its effects at the molecular level through similar mechanisms . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . For 7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, the synthesis can be achieved through the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve yields . Additionally, the use of green solvents and environmentally friendly reagents is becoming increasingly common in industrial settings to reduce the environmental impact of chemical synthesis .
化学反应分析
Types of Reactions
7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of pyrazolo[1,5-a]pyrimidine derivatives include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield various substituted derivatives .
科学研究应用
7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of fluorescent probes and materials for optical applications.
相似化合物的比较
Similar Compounds
Similar compounds to 7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid include:
- 7-Cyclopropyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and methoxyphenyl groups, which contribute to its distinctive chemical properties and biological activities. These structural features can enhance its interactions with molecular targets and improve its efficacy as a therapeutic agent.
属性
IUPAC Name |
7-cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-12-6-4-10(5-7-12)13-9-16-18-14(17(21)22)8-15(11-2-3-11)20(16)19-13/h4-9,11H,2-3H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQYWBVCVGAGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2905673.png)

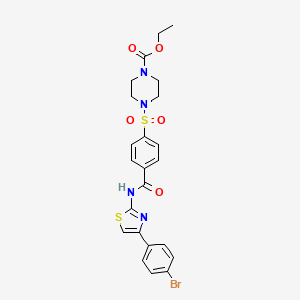
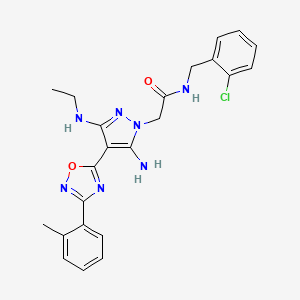
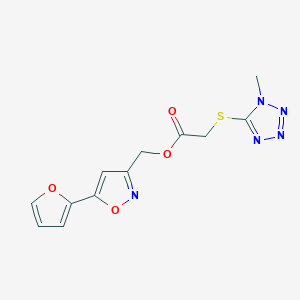
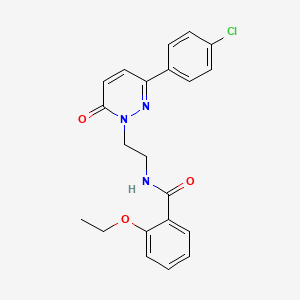
![2-({1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2905686.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2905687.png)
![[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2905689.png)
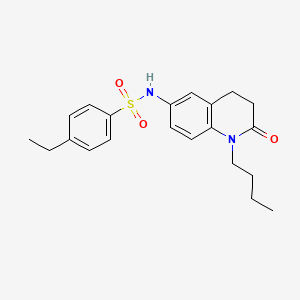
![ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2905692.png)
![3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2905693.png)
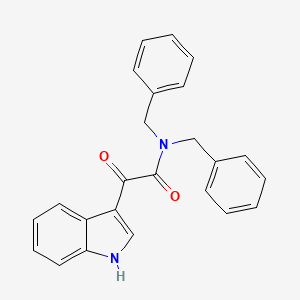
![2-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2905695.png)
